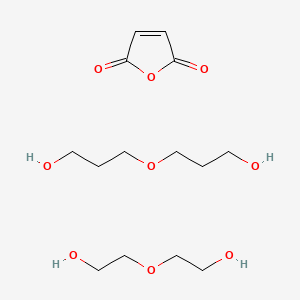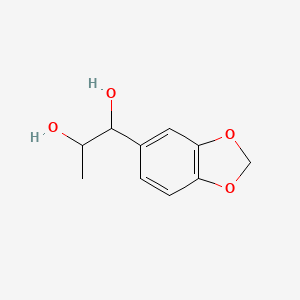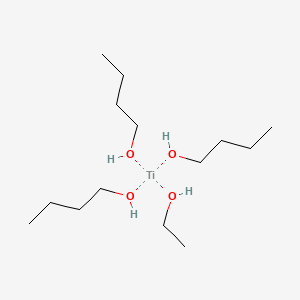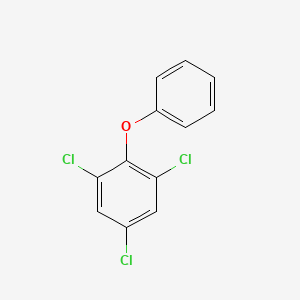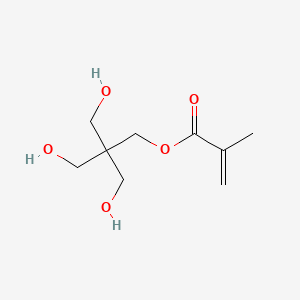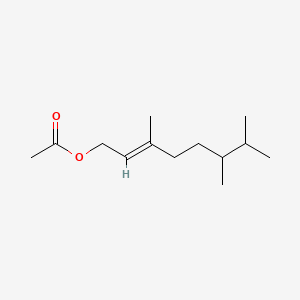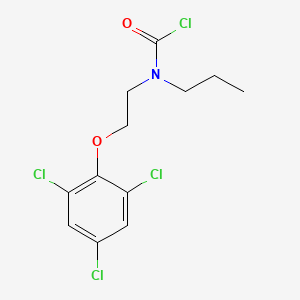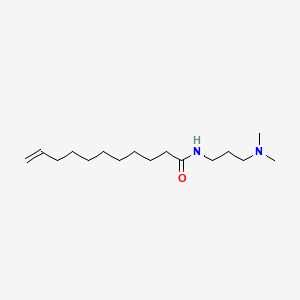
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene is a chemical compound with the molecular formula C5H5ClF4O It is characterized by the presence of a chloro and tetrafluoroethoxy group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with an appropriate propene derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactors and the use of catalysts to optimize yield and purity. The process generally includes steps such as vacuum distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Addition: Hydrogenation can be carried out using catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different ethers, while oxidation can produce various alcohols or ketones .
Scientific Research Applications
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene exerts its effects involves interactions with specific molecular targets. For instance, in lithium-sulfur batteries, it acts as a co-solvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . This enhances the electrochemical performance and stability of the batteries.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,1,2-tetrafluoropropane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
Uniqueness
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene is unique due to its specific combination of chloro and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
CAS No. |
83877-84-3 |
|---|---|
Molecular Formula |
C5H5ClF4O |
Molecular Weight |
192.54 g/mol |
IUPAC Name |
3-(2-chloro-1,1,2,2-tetrafluoroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H5ClF4O/c1-2-3-11-5(9,10)4(6,7)8/h2H,1,3H2 |
InChI Key |
HDZABOXKGLGGSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


